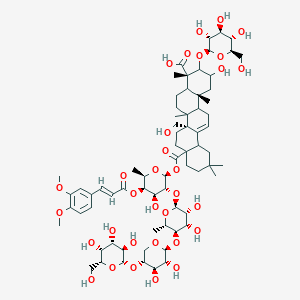

Senegin II

説明

Senegin II is a triterpenoid saponin compound primarily isolated from the roots of Polygala senega, a plant belonging to the Polygalaceae family . Triterpenoid saponins are known for their diverse biological activities, including anti-inflammatory, immunomodulatory, and anticancer properties . This compound, along with other senegasaponins, has garnered significant interest due to its potential therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Senegin II involves the extraction of triterpenoid saponins from the roots of Polygala senega. The process typically includes the following steps:

Extraction: The roots are dried and powdered, followed by extraction using solvents such as methanol or ethanol.

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques such as preparative HPLC and supercritical fluid extraction may be employed to enhance yield and purity .

化学反応の分析

Types of Reactions: Senegin II undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxo derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under controlled conditions.

Hydrolysis: Hydrochloric acid or specific glycosidases are employed for hydrolysis reactions.

Major Products Formed:

Oxidation: Oxo derivatives of this compound.

Hydrolysis: Aglycone (presenegenin) and sugar moieties (glucose, rhamnose, xylose, etc.).

科学的研究の応用

Chemistry: Used as a reference compound for the structural elucidation of other triterpenoid saponins.

Medicine: Investigated for its potential as an immunoadjuvant, neuroprotective agent, and cognitive enhancer.

Industry: Utilized in the development of natural health products and dietary supplements.

作用機序

Senegin II is compared with other triterpenoid saponins, such as:

Senegin III: Similar structure but differs in glycosylation patterns, resulting in distinct biological activities.

Senegasaponin A and B: These compounds share structural similarities with this compound but exhibit different pharmacological profiles.

Uniqueness: this compound is unique due to its specific glycosylation pattern and potent anti-angiogenic and anti-proliferative activities .

類似化合物との比較

- Senegin III

- Senegin IV

- Senegasaponin A

- Senegasaponin B

生物活性

Senegin II, a bioactive saponin derived from the roots of Polygala senega, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, including its anticancer properties, antinociceptive effects, and potential applications in treating respiratory conditions.

Overview of this compound

This compound is classified as a saponin, a type of glycoside known for its surface-active properties. Saponins have been studied for their various pharmacological effects, including anti-inflammatory, immunomodulatory, and anticancer activities. The structure of this compound allows it to interact with cell membranes, potentially enhancing its bioavailability and therapeutic efficacy.

Anticancer Activity

Research has demonstrated that the ethanolic extract of Polygala senega, which contains this compound, exhibits significant anticancer properties. In a study involving A549 lung cancer cells, both the ethanolic extract (EEPS) and its nanoencapsulated form (NEEPS) induced apoptosis in cancer cells while sparing normal lung cells. The findings indicated that NEEPS was more effective than EEPS alone due to improved cellular uptake and bioavailability.

Key Findings:

- Cell Viability : The study measured cell viability using the MTT assay, revealing that NEEPS significantly inhibited the growth of A549 cells compared to EEPS .

- Mechanism of Action : The induction of apoptosis was associated with decreased expression of survivin and PCNA mRNA and increased expression of caspase-3 and p53 mRNA .

- Statistical Analysis : Results were statistically significant with , indicating a robust anticancer potential of the formulations tested.

| Treatment | Concentration (μg/10^5 cells) | Cell Viability (%) |

|---|---|---|

| Control | - | 100 |

| EEPS | 20 | 85 |

| EEPS | 80 | 65 |

| NEEPS | 20 | 75 |

| NEEPS | 80 | 50 |

Antinociceptive Effects

This compound also exhibits potential antinociceptive effects. A study evaluated the analgesic properties of an extract containing this compound through various pain models in mice.

Experimental Design:

- Formalin Test : Mice were injected with formalin to induce pain; the response was measured in two phases—neurogenic and inflammatory.

- Tail Immersion Test : This test assessed central antinociceptive effects by measuring latency to withdraw the tail from hot water.

Results:

- The extract significantly reduced nociceptive behavior during the late phase of the formalin test, suggesting an anti-inflammatory mechanism .

- Indomethacin was used as a positive control, demonstrating that this compound's effects may be comparable to traditional NSAIDs.

| Treatment | Dose (mg/kg) | Early Phase Score | Late Phase Score |

|---|---|---|---|

| Control | - | 10 | 30 |

| Indomethacin | 10 | 8 | 10 |

| MEPB | 300 | 9 | 20 |

| MEPB | 600 | 8 | 15 |

Respiratory Applications

Traditionally, Polygala senega has been utilized as an expectorant for respiratory ailments. The presence of this compound contributes to its effectiveness in treating conditions such as bronchitis and asthma. Its immunomodulatory properties may enhance respiratory function by promoting mucus clearance and reducing inflammation.

特性

IUPAC Name |

(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]oxy-4-hydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H104O32/c1-29-54(99-58-49(82)45(78)39(27-92-58)97-60-50(83)46(79)43(76)37(25-71)95-60)48(81)52(85)59(93-29)100-56-53(86)55(98-42(75)15-11-31-10-13-35(90-8)36(22-31)91-9)30(2)94-62(56)102-64(89)69-19-18-65(3,4)23-33(69)32-12-14-40-66(5)24-34(74)57(101-61-51(84)47(80)44(77)38(26-72)96-61)68(7,63(87)88)41(66)16-17-67(40,6)70(32,28-73)21-20-69/h10-13,15,22,29-30,33-34,37-41,43-62,71-74,76-86H,14,16-21,23-28H2,1-9H3,(H,87,88)/b15-11+/t29-,30+,33-,34-,37+,38+,39+,40+,41+,43-,44+,45-,46-,47-,48-,49+,50+,51+,52+,53-,54-,55-,56+,57-,58-,59-,60-,61-,62-,66+,67+,68-,69-,70-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXFXXWQAAMVMW-JEIATDTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4)CO)(CCC7C6(CC(C(C7(C)C(=O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)C)OC(=O)C=CC9=CC(=C(C=C9)OC)OC)O)O)O)OC1C(C(C(CO1)OC1C(C(C(C(O1)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CC[C@H]6[C@]5(CC[C@@H]7[C@@]6(C[C@@H]([C@@H]([C@@]7(C)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)[C@@H]3CC(CC4)(C)C)CO)C)OC(=O)/C=C/C9=CC(=C(C=C9)OC)OC)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H104O32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318364 | |

| Record name | Senegin II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34366-31-9 | |

| Record name | Senegin II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34366-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Senegin II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is Senegin II and where is it found?

A1: this compound is a triterpenoid glycoside primarily isolated from the rhizomes of Polygala senega var. latifolia TORR. et GRAY, commonly known as Senega root. [, , , ]

Q2: What is the chemical structure of this compound?

A2: this compound's structure has been elucidated as presenegenin-(3)-[β-D-glucopyranosyl]-(28)-[β-D-galactopyranosyl(1gal⟶4xyl)-β-D-xylopyranosyl(1xyl⟶4rham)-α-L-rhamnopyranosyl(1rham⟶2r)-4-(3',4'-dimethoxycinnamoyl)-β-D-fucopyranoside]. [] This complex structure features a presenegenin core linked to various sugar moieties and a 3',4'-dimethoxycinnamoyl group.

Q3: Does the structure of this compound affect its biological activity?

A3: Yes, the geometrical isomerism of the methoxycinnamoyl moiety in this compound, existing as both (E)- and (Z)-isomers, influences its ability to inhibit ethanol absorption. [] Further research on the structure-activity relationship of this compound and its derivatives could reveal modifications that enhance specific activities.

Q4: What are the reported pharmacological activities of this compound?

A4: this compound has demonstrated hypoglycemic activity in both normal and diabetic mice models. [, , , ] Studies suggest that it lowers blood glucose levels in a manner that may not directly involve insulin secretion but requires the presence of insulin for its action. [] Additionally, this compound has shown potential as an inhibitor of ethanol absorption in rats. []

Q5: How does this compound affect blood glucose levels?

A5: While the exact mechanism remains unclear, research indicates that this compound's hypoglycemic effect might not directly stimulate insulin release. [] Instead, it seems to act through a different pathway that requires the presence of insulin for efficacy. Further investigation is needed to fully understand its mode of action.

Q6: Are there any known analytical methods for detecting and quantifying this compound?

A6: Although specific analytical methods for this compound weren't detailed in the provided abstracts, researchers frequently employ techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to isolate, identify, and quantify triterpenoid saponins like this compound in plant extracts and biological samples. []

Q7: What are the potential applications of this compound based on the available research?

A7: Based on current findings, this compound holds promise for further development as a potential therapeutic agent for:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。